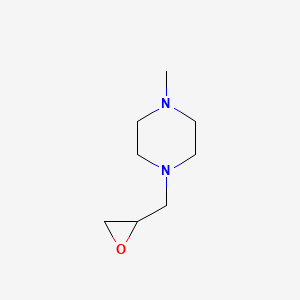
5-氨基-2-甲氧基苯甲酸
概述
描述
5-Amino-2-methoxybenzoic acid (5-AMBA) is an organic compound that is used in a variety of scientific research applications. It is a derivative of benzoic acid and can be synthesized from the reaction of 2-bromo-5-methylbenzoic acid with ammonia. 5-AMBA has a broad range of applications in biochemical, physiological, and medical research, and it has been used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of the compound.
科学研究应用
模拟肽β-链
5-氨基-2-甲氧基苯甲酸已被用于合成一种设计用于模拟三肽β-链一侧氢键功能的非天然氨基酸。这种氨基酸由肼、5-氨基-2-甲氧基苯甲酸和草酸基团组成,已显示出在形成β-片状氢键二聚体方面的潜力,表明其在研究蛋白质结构和功能方面的应用(Wang Yu, 2008)(Nowick等,2000)。
合成药用中间体
5-氨基-2-甲氧基苯甲酸的另一个显著应用是合成药用中间体,例如生产4-氨基-5-乙基磺酰基-2-甲氧基苯甲酸,这是阿米舒普利的中间体。这个过程展示了5-氨基-2-甲氧基苯甲酸在合成用于药物目的的复杂分子方面的多功能性。
研究热力学性质
该化合物还被研究其热力学性质,特别是通过测量蒸气压和推导升华的标准摩尔焓和吉布斯能量。这项研究为了解5-氨基-2-甲氧基苯甲酸及相关化合物的物理性质提供了宝贵的见解(Monte et al., 2010)。
合成1,3-噁唑啉化合物
从涉及5-氨基-2-甲氧基苯甲酸的席夫碱合成新的1,3-噁唑啉衍生物的研究表明其在创造具有抗生素性质的化合物方面具有潜在应用。这项关于通过环加成反应合成噁唑啉环的研究展示了该化学物质在开发新的治疗剂中的实用性(Abood, 2010)。
增强新糖基化反应
发现5-氨基-2-甲氧基苯甲酸及其衍生物显著增强了酸催化的新糖基化反应的速率。这种催化作用突显了其在合成糖肽模拟物和寡糖类似物中的重要性,提高了这些生物有机和药物化学中这些关键反应的效率(Loskot et al., 2013)。
安全和危害
5-Amino-2-methoxybenzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
作用机制
Target of Action
It is known to be used in the synthesis of various compounds that interact with proteins, enzymes, and receptors .
Mode of Action
It is a benzoic acid derivative, obtainable through the reaction between 2-bromo-5-methylbenzoic acid and ammonia . It plays a key role in laboratory experiments to explore its mechanism of action .
Biochemical Pathways
It is used in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo[c]acridines .
Result of Action
It is used in biochemical research, playing a key role in laboratory experiments .
生化分析
Biochemical Properties
5-Amino-2-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo[c]acridines . It interacts with various enzymes and proteins, facilitating the formation of these complex molecules. The interactions between 5-Amino-2-methoxybenzoic acid and these biomolecules are primarily based on its ability to act as a reagent in peptide synthesis, where it participates in solution-phase reactions .
Cellular Effects
The effects of 5-Amino-2-methoxybenzoic acid on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the structure and function of proteins, enzymes, and receptors, thereby altering cellular responses . For instance, it has been used to explore the mechanism of action of various proteins and enzymes, providing insights into their roles in cellular processes .
Molecular Mechanism
At the molecular level, 5-Amino-2-methoxybenzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s ability to bind to active sites on enzymes or receptors allows it to modulate their activity, leading to changes in gene expression and cellular function . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-2-methoxybenzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Amino-2-methoxybenzoic acid remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term in vitro and in vivo studies are essential to fully understand the temporal dynamics of this compound’s effects on cells.
Dosage Effects in Animal Models
The effects of 5-Amino-2-methoxybenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessments.
Metabolic Pathways
5-Amino-2-methoxybenzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the shikimate and phenylpropanoid pathways, which are essential for the biosynthesis of phenolic compounds . The compound’s interactions with enzymes in these pathways can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Amino-2-methoxybenzoic acid is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Amino-2-methoxybenzoic acid plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
5-amino-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWPSEIFAKNPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543534 | |
| Record name | 5-Amino-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3403-47-2 | |
| Record name | 5-Amino-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3403-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-o-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003403472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINO-2-METHOXYBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-O-ANISIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIZ12WU1YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-amino-2-methoxybenzoic acid in the context of the presented research?
A1: 5-amino-2-methoxybenzoic acid serves as a key building block for novel molecules designed to mimic the structure and hydrogen-bonding patterns of beta-strands in proteins [, ]. Beta-strands are crucial structural elements in proteins, and mimicking their behavior is important for understanding protein folding and designing new therapeutics.
Q2: How is 5-amino-2-methoxybenzoic acid incorporated into these beta-strand mimics?
A2: Researchers have developed several strategies for incorporating 5-amino-2-methoxybenzoic acid into beta-strand mimics:
- Diacylhydrazine Linker: In one approach, 5-amino-2-methoxybenzoic acid is linked to other molecular units, such as fumaramide or peptide fragments, via a diacylhydrazine group []. This creates a larger structure capable of mimicking the hydrogen-bonding pattern of a beta-strand.
- Unnatural Amino Acid: Alternatively, 5-amino-2-methoxybenzoic acid can be combined with hydrazine and oxalic acid to create an unnatural amino acid analog, designated as "Hao" []. This analog can be incorporated into peptide chains using standard peptide synthesis techniques, allowing for the introduction of beta-strand mimicking properties into larger peptide sequences.
Q3: What evidence supports the effectiveness of these 5-amino-2-methoxybenzoic acid-based constructs as beta-strand mimics?
A3: The research utilizes various spectroscopic techniques to confirm the beta-strand mimicking abilities of these constructs:
- NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) studies, including ROESY, chemical shift analysis, coupling constant measurements, and variable temperature experiments, provide evidence that these constructs adopt hydrogen-bonded antiparallel beta-sheet conformations in solution [, ]. These findings demonstrate that the designed molecules successfully replicate the structural and hydrogen-bonding characteristics of natural beta-strands.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














